1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1334149-15-3
VCID: VC3390031
InChI: InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H
SMILES: C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl
Molecular Formula: C13H21BrCl2N2O
Molecular Weight: 372.1 g/mol

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride

CAS No.: 1334149-15-3

Cat. No.: VC3390031

Molecular Formula: C13H21BrCl2N2O

Molecular Weight: 372.1 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride - 1334149-15-3

Specification

CAS No. 1334149-15-3
Molecular Formula C13H21BrCl2N2O
Molecular Weight 372.1 g/mol
IUPAC Name 1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H
Standard InChI Key LBUFICRHLGALPY-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl
Canonical SMILES C1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl

Introduction

Chemical Identity and Properties

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is a crystalline compound with distinct chemical and physical properties. This section outlines its fundamental characteristics, including its molecular structure, identifiers, and physicochemical properties.

Chemical Identifiers

IdentifierValue
CAS Registry Number1334149-15-3
Molecular FormulaC₁₃H₂₁BrCl₂N₂O
Molecular Weight372.1 g/mol
PubChem CID54594447
IUPAC Name1-[2-(4-bromophenoxy)ethyl]piperidin-4-amine;dihydrochloride
Standard InChIInChI=1S/C13H19BrN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H
Standard InChIKeyLBUFICRHLGALPY-UHFFFAOYSA-N
SMILESC1CN(CCC1N)CCOC2=CC=C(C=C2)Br.Cl.Cl

This compound is identifiable through its unique CAS number and various chemical notation systems, facilitating precise identification across different chemical databases and research platforms.

Structural Characteristics

The molecular structure of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride consists of several key structural components:

  • A central piperidine ring with an amine group (-NH₂) at the 4-position

  • A 4-bromophenoxy group connected via an ethyl linker to the nitrogen at position 1 of the piperidine ring

  • Two hydrochloride ions that form ionic bonds with the basic nitrogen atoms of the compound

This structural arrangement creates a molecule with specific spatial configuration and chemical reactivity patterns. The presence of the bromine atom on the phenyl ring introduces particular electronic effects and potential for halogen bonding interactions, which may be significant for its biological activities or chemical reactivity.

Relationship to Parent Compound and Analogs

1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride is derived from its parent compound, 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine, which has a CAS number of 1018618-89-7 and a molecular weight of 299.21 g/mol. The formation of the dihydrochloride salt involves the addition of two hydrochloride ions to the basic nitrogen atoms in the molecule, resulting in improved stability and potentially enhanced solubility properties.

Structural Analogs

Several structural analogs of this compound exist, with variations typically occurring in the halogen substituent or other functional groups. A notable analog is 1-[2-(4-fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride (CAS No. 1334148-29-6), which contains a fluorine atom in place of the bromine on the phenoxy ring . This fluorinated analog has a molecular weight of 274.76 g/mol for its dihydrochloride salt form .

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride1334149-15-3C₁₃H₂₁BrCl₂N₂O372.1
1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine (parent)1018618-89-7C₁₃H₁₉BrN₂O299.21
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride1334148-29-6C₁₃H₂₀ClFN₂O274.76
1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine147007-80-5C₁₃H₁₉FN₂O238.30

The structural similarities between these compounds suggest comparable chemical behaviors, while the differences in halogen substituents may lead to distinct physical properties and potentially different biological activities .

Chemical Reactivity and Properties

Functional Group Reactivity

The compound contains several reactive sites:

  • Primary amine at the 4-position of the piperidine ring: Capable of nucleophilic reactions, including acylation, alkylation, and formation of Schiff bases

  • Tertiary amine at the piperidine nitrogen: Potential site for quaternization reactions or oxidation

  • Bromine on the aromatic ring: Possible site for metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira)

  • Ether linkage: Generally stable but potentially cleavable under strong acidic conditions

These reactive groups make the compound potentially valuable as a chemical building block for the synthesis of more complex molecules with specific structural features.

Salt Characteristics

As a dihydrochloride salt, this compound exhibits characteristics typical of amine hydrochloride salts:

  • Enhanced water solubility compared to the free base

  • Reduced lipophilicity

  • Improved stability, particularly against oxidation

  • Defined crystalline structure

  • Acid-base behavior in solution

These properties make the dihydrochloride form potentially preferable for certain applications, particularly in aqueous systems or where defined solubility characteristics are important.

Analytical Characterization

Various analytical techniques can be employed to characterize and confirm the identity and purity of 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride.

Spectroscopic Analysis

Several spectroscopic methods are applicable for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the aromatic protons, ethyl linker, piperidine ring, and amine protons

  • Infrared (IR) Spectroscopy: Expected to show characteristic bands for N-H stretching (amine), C-O stretching (ether), and C-Br stretching

  • Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation pattern analysis

These techniques collectively provide comprehensive structural verification and are standard in chemical characterization.

Chromatographic Methods

Chromatographic techniques useful for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

  • Gas Chromatography (GC): If applicable, depending on the compound's volatility

These methods help ensure the identity and purity of the compound, which are critical for research applications.

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